molecular formula C11H17N3O2 B12329074 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine

2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine

Cat. No.: B12329074
M. Wt: 223.27 g/mol
InChI Key: ARDSWRBDDFUCDZ-UHFFFAOYSA-N
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Description

2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with an appropriate carboxylic acid derivative to form the oxadiazole ring. The final step involves the reaction of the oxadiazole with morpholine under acidic conditions to yield the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to the suppression of cancer cell growth and proliferation. The compound may also interact with various signaling pathways, modulating cellular responses and activities .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
  • 3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol
  • 2-(4-Fluorophenyl)-1,2,4-oxadiazole-5-thiol

Uniqueness

2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride is unique due to its specific structural features, such as the cyclopentyl group and the morpholine ring. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for various applications. Compared to other oxadiazoles, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological effects .

Biological Activity

2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine is a compound that belongs to the oxadiazole family, known for its diverse biological activities. The unique structure of oxadiazoles contributes to their potential as therapeutic agents in various medical applications. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound hydrochloride
  • CAS Number : 1707602-55-8
  • Molecular Formula : C11H18ClN3O2
  • Molecular Weight : 259.74 g/mol
  • Purity : ≥ 95%

The biological activity of this compound is attributed to its ability to interact with various biological targets. Oxadiazole derivatives have shown significant activity against a range of enzymes and receptors, including:

  • Histone Deacetylases (HDACs) : Inhibition of HDACs can lead to altered gene expression and has implications in cancer therapy.
  • Carbonic Anhydrases (CAs) : These enzymes are involved in regulating pH and fluid balance; their inhibition can be beneficial in treating conditions like glaucoma and edema.

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit notable anticancer properties. A study highlighted that derivatives of 1,2,4-oxadiazoles demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
Compound 1HeLa (cervical)92.4
Compound 2OVXF 899 (ovarian)2.76
Compound 3LXFA 629 (lung)0.003

These findings suggest that modifications to the oxadiazole structure can enhance anticancer potency significantly .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both bacterial and fungal strains. In vitro studies have shown that certain derivatives exhibit superior activity compared to standard antibiotics:

CompoundMicrobe TypeActivity
Compound ABacteria (E. coli)Effective
Compound BFungi (Candida spp.)Moderate

These results underscore the potential of oxadiazole derivatives as alternatives to conventional antimicrobial agents .

Neuroprotective Effects

Emerging evidence suggests that oxadiazole-based compounds may provide neuroprotective benefits. Their ability to modulate neurotransmitter systems positions them as candidates for treating neurodegenerative disorders such as Alzheimer’s disease.

Case Studies

  • Anticancer Efficacy : A recent study explored a series of oxadiazole derivatives, including morpholine-substituted compounds, revealing promising results against multiple cancer types with IC50 values significantly lower than traditional chemotherapeutics.
  • Antimicrobial Screening : A comprehensive screening of synthesized morpholinoquinoline derivatives containing oxadiazole showed enhanced antimicrobial activity compared to existing treatments, indicating a potential for development into new therapeutic agents.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine

InChI

InChI=1S/C11H17N3O2/c1-2-4-8(3-1)11-13-10(14-16-11)9-7-12-5-6-15-9/h8-9,12H,1-7H2

InChI Key

ARDSWRBDDFUCDZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC(=NO2)C3CNCCO3

Origin of Product

United States

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